D-Glyceric acid

Catalog No.
S585001
CAS No.
6000-40-4
M.F
C3H6O4
M. Wt
106.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Glyceric acid

CAS Number

6000-40-4

Product Name

D-Glyceric acid

IUPAC Name

(2R)-2,3-dihydroxypropanoic acid

Molecular Formula

C3H6O4

Molecular Weight

106.08 g/mol

InChI

InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7)/t2-/m1/s1

InChI Key

RBNPOMFGQQGHHO-UWTATZPHSA-N

SMILES

C(C(C(=O)O)O)O

Solubility

1000.0 mg/mL

Canonical SMILES

C(C(C(=O)O)O)O

Isomeric SMILES

C([C@H](C(=O)O)O)O

Distribution and Biosynthesis

D-glyceric acid is present naturally in many organisms, including plants and some bacteria. Research has identified D-glyceric acid in Solanum tuberosum (potato) and Glycine max (soybean) PubChem: . Scientists are also investigating its biosynthesis, the cellular pathway for its production.

Role in Cellular Metabolism

D-glyceric acid plays a role in glycolysis, a fundamental metabolic pathway in most living cells. During glycolysis, glucose is broken down to generate energy. D-glyceric acid is an intermediate product in this process NCBI Bookshelf: . Research is ongoing to elucidate the precise functions and regulatory mechanisms of D-glyceric acid within glycolysis.

D-Glyceric acid, also known as 2,3-dihydroxypropanoic acid, is a naturally occurring organic compound classified as a three-carbon sugar acid. Its molecular formula is C₃H₆O₄, and it possesses two hydroxyl groups attached to the second and third carbon atoms. This compound is chiral, existing in two enantiomeric forms: D-glyceric acid and L-glyceric acid. D-Glyceric acid is primarily derived from the oxidation of glycerol and can be found in various plants, including Populus tremula and Ardisia crenata .

D-glyceric acid functions primarily as an intermediate in the glycolytic pathway. It accepts a phosphate group during the conversion of glyceraldehyde 3-phosphate, enabling further transformations to generate energy [].

D-Glyceric acid participates in several biochemical pathways. It is an intermediate in glycolysis, where it can be phosphorylated to form 2-phosphoglycerate or 3-phosphoglycerate, crucial for energy metabolism . The oxidation of glycerol typically yields D-glyceric acid through reactions involving oxidants like nitric acid or oxygen under controlled conditions .

The general reaction for the oxidation of glycerol to D-glyceric acid can be represented as follows:

Glycerol+O2D Glyceric Acid+H2O\text{Glycerol}+O_2\rightarrow \text{D Glyceric Acid}+H_2O

D-Glyceric acid exhibits notable biological activities. It is metabolized via glycolysis, contributing to cellular energy production. Studies indicate that it enhances energy metabolism in tissues and has positive systemic effects throughout the body, particularly in the intestines . D-Glyceric acid has been shown to be safe at physiological concentrations, with no significant toxicity observed in animal studies .

In addition, its accumulation leads to conditions such as D-glycerate acidemia when glycerate kinase is deficient, highlighting its role in human metabolism .

D-Glyceric acid can be synthesized through various methods:

  • Oxidation of Glycerol: This is the most common method, typically using oxidants like nitric acid or catalytic systems involving metal catalysts .
  • Fermentation: Certain bacteria can produce D-glyceric acid from glycerol through fermentation processes. This method often involves purification steps such as centrifugation and electrodialysis .
  • Biotechnological Approaches: Recent advancements have focused on using acetic acid bacteria for efficient production of D-glyceric acid from glycerin .

D-Glyceric acid has a variety of applications:

  • Food Industry: It is utilized as a novel food ingredient to enhance energy metabolism and improve gut health in products like fermented milk and beverages .
  • Pharmaceuticals: Due to its biological activity, it may have potential therapeutic applications in metabolic disorders.
  • Biomaterials: Research suggests that D-glyceric acid can be used in the development of bio-related functional materials due to its biochemical properties .

Studies have explored the interactions of D-glyceric acid with various biological systems. In vitro studies have demonstrated its non-toxic profile across different cell types, including neurons and primary cells . Additionally, animal studies indicate that supplementation with D-glyceric acid does not result in adverse effects even at high doses, suggesting a favorable safety profile for potential therapeutic use .

D-Glyceric acid shares structural similarities with other compounds but possesses unique biochemical roles. Here are some comparable compounds:

Compound NameStructureUnique Features
L-Glyceric Acid2R-2,3-Dihydroxypropanoic AcidEnantiomer of D-glyceric acid; less studied biologically
2-PhosphoglyceratePhosphate derivativeKey glycolytic intermediate; involved in energy metabolism
3-PhosphoglyceratePhosphate derivativeAlso an intermediate in glycolysis; precursor for amino acids
Tartronic Acid2-Hydroxy-2-carboxylic AcidProduct of glycerol oxidation; distinct from glyceric acids

D-Glyceric acid's unique position as a direct participant in glycolysis differentiates it from these compounds, emphasizing its role in energy metabolism.

D-Glyceric acid ($$ \text{(2R)-2,3-dihydroxypropanoic acid} $$) is a hydroxylated carboxylic acid characterized by two adjacent hydroxyl groups on its three-carbon backbone. Its molecular structure confers chirality, with the D-enantiomer being biologically predominant. Key properties include:

PropertyValue
Molecular formula$$ \text{C}3\text{H}6\text{O}_4 $$
Molecular weight106.08 g/mol
CAS Registry Number6000-40-4
IUPAC name(2R)-2,3-dihydroxypropanoic acid
Key functional groupsCarboxylic acid, two hydroxyls

The compound was first synthesized in 1861 by Friedrich Konrad Beilstein, who oxidized glycerol using nitrous acid. This method yielded racemic DL-glyceric acid, but enantiomeric resolution remained elusive until 1903, when Alex McKenzie and Arthur Harden employed microbial agents like Penicillium and Aspergillus to isolate the D-form. Modern biosynthesis leverages Acetobacter and Gluconacetobacter species, which selectively produce D-glyceric acid from glycerol.

D-Glyceric acid’s structural relationship to glycolysis intermediates, such as 2-phosphoglycerate and 3-phosphoglycerate, underscores its metabolic significance. Its phosphorylation by glycerate kinase (GLYCTK) links it to energy production pathways, while rare genetic deficiencies in this enzyme manifest as D-glyceric aciduria, a metabolic disorder.

Natural Occurrence in Biological Systems

D-Glyceric acid occurs naturally across taxa, serving as a metabolite in central carbon pathways:

Microorganisms and Fungi

  • Saccharomyces cerevisiae (baker’s yeast) metabolizes D-glyceric acid via the oxidative D-xylose pathway, producing ethylene glycol and glycolic acid.
  • Caulobacter crescentus and Escherichia coli utilize D-xylose dehydrogenase (XylB) and D-xylonate dehydratase (XylD) to synthesize D-glyceric acid derivatives.

Plants

  • Populus tremula (common aspen) and Ardisia crenata contain D-glyceric acid as a secondary metabolite.
  • It is also detected in Solanum tuberosum (potato) and Glycine max (soybean).

Animals and Humans

  • Human tissues, including the placenta and prostate, exhibit D-glyceric acid in glycerolipid and glycine metabolism.
  • Circulating immune cells and hepatocytes show upregulated mitochondrial activity in response to D-glyceric acid supplementation, enhancing energy metabolism and reducing systemic inflammation.

Table 1: Natural Sources of D-Glyceric Acid

OrganismRoleReference
Drosophila melanogasterGlycerol metabolism
Saccharomyces cerevisiaeEthylene glycol production
Human hepatocytesMitochondrial activation
Populus tremulaSecondary metabolite synthesis

In glycolysis, D-glyceric acid arises from the oxidation of D-glyceraldehyde, a fructose catabolism byproduct. The reaction sequence is:$$\text{D-Glyceraldehyde} \xrightarrow{\text{aldehyde dehydrogenase}} \text{D-Glyceric acid} \xrightarrow{\text{glycerate kinase}} \text{2-Phosphoglycerate}$$This pathway is critical in liver and muscle tissues, where fructose intake via GLUT transporters necessitates efficient glyceric acid metabolism.

D-Glyceric acid, with the molecular formula C₃H₆O₄, is a three-carbon sugar acid that possesses one stereocenter at the C2 position, making it a chiral molecule [1] [2]. The absolute configuration of D-glyceric acid follows the Fischer convention used for carbohydrates, where the hydroxyl group is positioned on the right side of the Fischer projection at the chiral carbon [3]. According to the more modern Cahn-Ingold-Prelog (CIP) system, D-glyceric acid is designated as (2R)-2,3-dihydroxypropanoic acid, indicating a clockwise arrangement of priority groups around the stereocenter [4] [5].

The stereochemistry of D-glyceric acid is particularly interesting because it shares the same absolute configuration as D-(+)-glyceraldehyde but exhibits opposite optical rotation [6]. While D-glyceraldehyde rotates plane-polarized light in the positive direction (dextrorotatory), D-glyceric acid rotates it in the negative direction (levorotatory), hence sometimes being referred to as D-(-)-glyceric acid [7] [8]. This phenomenon illustrates that the D/L notation does not necessarily correlate with the direction of optical rotation [9].

The molecular structure of D-glyceric acid features a carboxylic acid group at C1, a hydroxyl group at the chiral C2 position, and a primary alcohol group at C3 [10]. This arrangement of functional groups contributes to its unique chemical properties and reactivity [11]. The stereochemical relationship between D-glyceric acid and other biologically important molecules was historically significant in establishing the absolute configurations of many natural compounds [12].

PropertyDescriptionNotes
Absolute ConfigurationD-configuration (based on Fischer convention)Based on the Fischer convention for carbohydrates
Stereochemical DescriptorR-configuration at C2 positionBased on the Cahn-Ingold-Prelog priority rules
Number of Stereocenters1 stereocenterThe molecule has one asymmetric carbon atom
Stereocenter PositionC2 carbon atomThe carbon bearing the hydroxyl group adjacent to the carboxyl group
Optical ActivityLevorotatory (negative rotation)Rotates plane-polarized light in the negative direction
Fischer ProjectionOH group on the right side of the Fischer projection at the chiral carbonIn Fischer projection, the carboxyl group is at the top
Relationship to GlyceraldehydeSame absolute configuration as D-(+)-glyceraldehydeD-glyceric acid has the same configuration as D-glyceraldehyde but opposite optical rotation

Experimental vs. Computed Physicochemical Parameters

D-Glyceric acid exhibits a range of physicochemical properties that have been determined both experimentally and through computational methods [13]. The experimental values provide real-world data on the compound's behavior, while computed values offer theoretical predictions that can be particularly useful when experimental data is limited or difficult to obtain [15].

The molecular weight of D-glyceric acid has been experimentally determined to be 106.08 g/mol, which closely aligns with the computed value of 106.077 g/mol [16]. Similarly, the monoisotopic mass has been experimentally measured as 106.027 g/mol, compared to the computed value of 106.026609 g/mol, showing excellent agreement between experimental and theoretical approaches [17] [18].

Regarding physical properties, D-glyceric acid has an experimentally determined density of 1.558±0.06 g/cm³ at 20°C, which is comparable to the computed value of 1.6±0.1 g/cm³ [19]. The melting point has been experimentally observed to be below 25°C, though a precise computed value is not available in the literature [20]. The boiling point has been experimentally determined to be 412.0±30.0°C at 760 mmHg, which matches the predicted value [21].

D-Glyceric acid demonstrates high solubility in water, with experimental measurements indicating solubility of approximately 1000 mg/mL, classifying it as very soluble [22]. This high solubility can be attributed to the presence of multiple hydroxyl groups and a carboxylic acid moiety, all of which can form hydrogen bonds with water molecules [23]. The experimentally determined pKa value of 3.52 at 25°C indicates that D-glyceric acid is a moderately strong organic acid [24].

PropertyExperimental ValueComputed ValueSource
Molecular FormulaC₃H₆O₄C₃H₆O₄PubChem, ChemSpider
Molecular Weight106.08 g/mol106.077 g/molPubChem, ChemSpider
Monoisotopic Mass106.027 g/mol106.026609 g/molPubChem, ChemSpider
Density1.558±0.06 g/cm³ (20°C)1.6±0.1 g/cm³ChemBlink
Melting Point<25°CNot availableChemSrc
Boiling Point412.0±30.0°C at 760 mmHg412.0±30.0°C (Predicted)ChemSrc
Solubility in Water1000 mg/mL (Very soluble)Not availableHMDB
Flash Point217.1±21.1°C217.1±21.1°C (Predicted)ChemSrc
LogPNot available-1.92ChemSrc
pKa3.52 (at 25°C)Not availableChemicalBook
Optical RotationNegative (-)Not availableLiterature
Refractive Index1.5151.515 (Predicted)ChemSrc

Spectral Characterization (NMR, MS, IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about D-glyceric acid [25]. In proton (¹H) NMR spectroscopy, D-glyceric acid exhibits characteristic signals that correspond to its structural features [26]. The methylene protons (CH₂OH) typically appear as a multiplet at approximately 3.6-3.8 ppm, while the methine proton (CHOH) at the chiral center produces a multiplet at around 4.1-4.3 ppm [27]. The carboxylic acid proton (COOH) generally appears as a broad, exchangeable signal at approximately 12 ppm, although this signal may not be visible when the spectrum is recorded in deuterium oxide (D₂O) due to proton exchange [28] [29].

Carbon-13 (¹³C) NMR spectroscopy of D-glyceric acid reveals three distinct carbon signals corresponding to the three carbon atoms in the molecule. The methylene carbon (CH₂OH) typically resonates at approximately 60-65 ppm, the methine carbon (CHOH) at the chiral center appears at around 70-75 ppm, and the carbonyl carbon of the carboxylic acid group (COOH) produces a signal at approximately 175-180 ppm [30].

NMR TypeAssignmentChemical Shift (ppm)Notes
¹H NMRCH₂OH~3.6-3.8 (multiplet)Methylene protons adjacent to hydroxyl group
¹H NMRCHOH~4.1-4.3 (multiplet)Methine proton at the chiral center
¹H NMRCOOH~12 (broad, exchangeable)Carboxylic acid proton (may not be visible in D₂O)
¹³C NMRCH₂OH~60-65Methylene carbon adjacent to hydroxyl group
¹³C NMRCHOH~70-75Methine carbon at the chiral center
¹³C NMRCOOH~175-180Carbonyl carbon of carboxylic acid group

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of D-glyceric acid [31]. The molecular ion peak (M⁺) appears at m/z 106, corresponding to the molecular formula C₃H₆O₄ [32]. However, this peak may be weak in some spectra due to the facile fragmentation of the molecule [33].

The base peak in the mass spectrum of D-glyceric acid typically appears at m/z 104.9, which corresponds to the loss of a hydrogen atom from the molecular ion (M-H) [34]. Additional significant fragments include peaks at m/z 74.9, resulting from the loss of the primary alcohol group (CH₂OH), and at m/z 59.1, which represents further fragmentation with the loss of both CH₂OH and an OH group [35] [36]. Common fragments associated with carboxylic acids, such as m/z 45.0 (CHO₂⁺) and m/z 44.9 (CO₂⁺), are also observed in the mass spectrum of D-glyceric acid [37].

m/z ValueRelative IntensityFragment AssignmentNotes
106Molecular ion (M⁺)C₃H₆O₄⁺ (molecular ion)May be weak in some spectra
105HighC₃H₅O₄⁺ (M-H)Loss of hydrogen
104.9Base peak (999)C₃H₅O₄⁺ (M-H)Reported as the most intense peak in PubChem data
74.9Medium (22-844)C₂H₃O₃⁺ (loss of CH₂OH)Loss of primary alcohol group
59.1Low-Medium (4-325)C₂H₃O₂⁺ (loss of CH₂OH and OH)Further fragmentation
45.0Low (2-136)CHO₂⁺ (COOH fragment)Common fragment in carboxylic acids
44.9LowCO₂⁺ (loss of H from COOH fragment)Carbon dioxide fragment

Infrared (IR) Spectroscopy

Infrared spectroscopy is particularly useful for identifying the functional groups present in D-glyceric acid [38]. The IR spectrum of D-glyceric acid exhibits several characteristic absorption bands that correspond to its structural features [39]. The hydroxyl groups (both from the alcohol and carboxylic acid functionalities) produce a strong, broad absorption band in the region of 3500-3200 cm⁻¹, while the O-H stretch specific to the carboxylic acid group appears as a medium, broad band at 3300-2500 cm⁻¹, often overlapping with the hydroxyl stretching band.

The aliphatic C-H stretching vibrations of the methylene and methine groups produce medium-intensity bands in the region of 3000-2850 cm⁻¹. One of the most diagnostic features in the IR spectrum of D-glyceric acid is the strong carbonyl (C=O) stretching band of the carboxylic acid group, which appears in the region of 1760-1690 cm⁻¹. The C-O stretching vibrations of the alcohol and carboxylic acid groups produce strong absorption bands in the regions of 1320-1000 cm⁻¹ and 1320-1210 cm⁻¹, respectively. Additionally, the O-H bending vibration of the carboxylic acid group appears as a medium-intensity band at 950-910 cm⁻¹.

Functional GroupWavenumber Range (cm⁻¹)Intensity/ShapeNotes
O-H stretch (hydroxyl)3500-3200Strong, broadHydroxyl groups (primary and secondary)
O-H stretch (carboxylic acid)3300-2500Medium, broadOverlaps with O-H stretch of hydroxyl groups
C-H stretch (aliphatic)3000-2850MediumCH and CH₂ stretching vibrations
C=O stretch (carboxylic acid)1760-1690StrongCarbonyl group of carboxylic acid
C-O stretch (alcohol)1320-1000StrongC-O single bond of alcohols
C-O stretch (carboxylic acid)1320-1210StrongC-O single bond of carboxylic acid
O-H bend (carboxylic acid)950-910MediumOut-of-plane bending of O-H in carboxylic acid

Physical Description

Liquid

XLogP3

-1.5

UNII

19D9ZZX4MH

Other CAS

473-81-4

Wikipedia

D-glyceric acid
Glycerate

Dates

Modify: 2024-04-14
Yuan et al. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli Nature Chemical Biology, doi: 10.1038/nchembio.186, published online 28 June 2009 http://www.nature.com/naturechemicalbiology

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